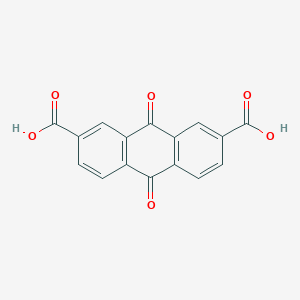
3,5-Dicyano-4-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dicyano-4-hydroxybenzoic acid: is an organic compound belonging to the class of hydroxybenzoic acids It is characterized by the presence of two cyano groups (-CN) at the 3 and 5 positions and a hydroxyl group (-OH) at the 4 position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dicyano-4-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-hydroxybenzoic acid followed by reduction and subsequent cyanation. The nitration step introduces nitro groups (-NO2) at the desired positions, which are then reduced to amino groups (-NH2). Finally, the amino groups are converted to cyano groups through a Sandmeyer reaction using copper(I) cyanide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dicyano-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group, forming a quinone derivative.
Reduction: The cyano groups can be reduced to primary amines under suitable conditions.
Substitution: The hydroxyl group can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve reduction.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: 3,5-Dicyano-4-hydroxybenzoic acid is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving hydroxybenzoic acids. Its derivatives may also exhibit biological activity, making it a candidate for drug development.
Medicine: The compound’s potential medicinal properties are being explored, particularly its antioxidant and anti-inflammatory effects. It may serve as a lead compound for developing new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its derivatives may also find applications in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Dicyano-4-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes and proteins, modulating their activity. The hydroxyl group can participate in hydrogen bonding, while the cyano groups can engage in various interactions with biological targets. These interactions can influence cellular processes and pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
4-Hydroxybenzoic acid: Lacks the cyano groups, making it less reactive in certain chemical reactions.
3,5-Dihydroxybenzoic acid: Contains hydroxyl groups instead of cyano groups, leading to different chemical properties and reactivity.
3,5-Dimethoxy-4-hydroxybenzoic acid: Contains methoxy groups (-OCH3) instead of cyano groups, affecting its solubility and reactivity.
Uniqueness: 3,5-Dicyano-4-hydroxybenzoic acid is unique due to the presence of both cyano and hydroxyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form various derivatives. Its structure allows for diverse applications in multiple fields, making it a valuable compound for scientific research and industrial use.
Propriétés
IUPAC Name |
3,5-dicyano-4-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O3/c10-3-6-1-5(9(13)14)2-7(4-11)8(6)12/h1-2,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIOFTDCDANUIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)O)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
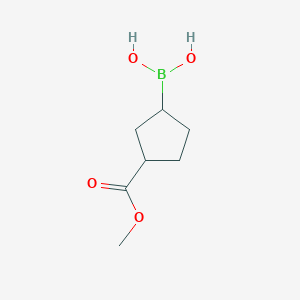
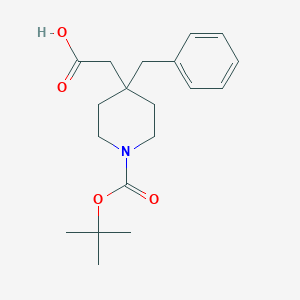
![7-Methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester](/img/structure/B8185393.png)
![rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B8185394.png)
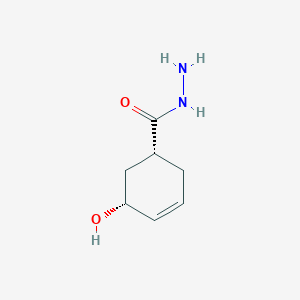
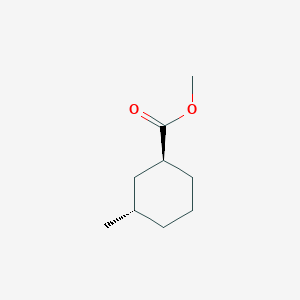
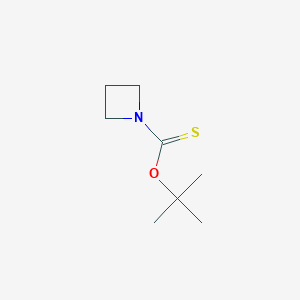

![(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B8185424.png)
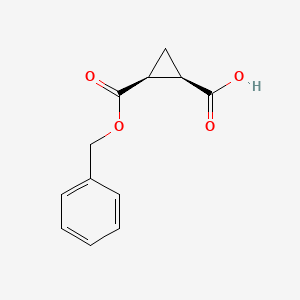
![(2R,4R)-(2-tert-Butyl-4-methyl-5-oxo-[1,3]dioxolan-4-yl)-acetic acid](/img/structure/B8185437.png)


